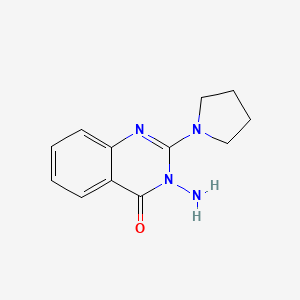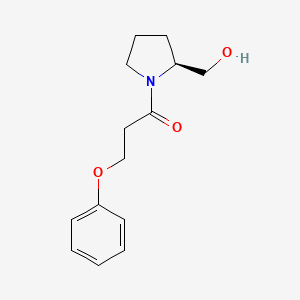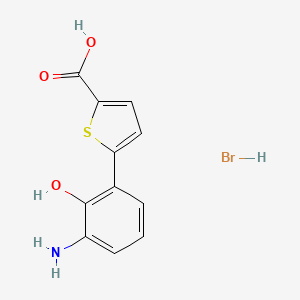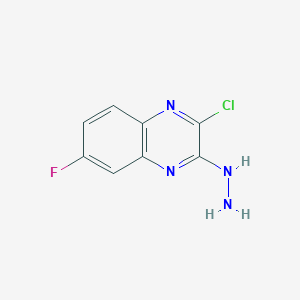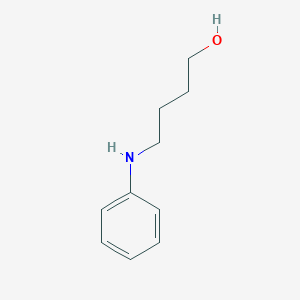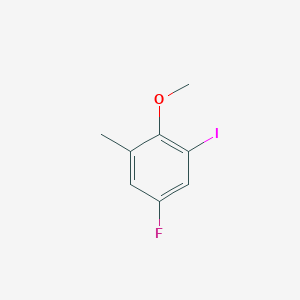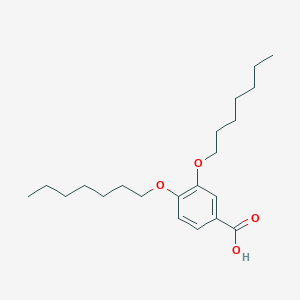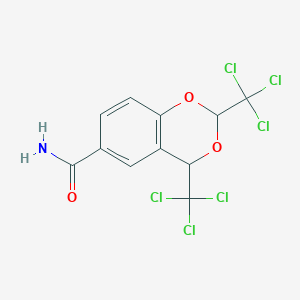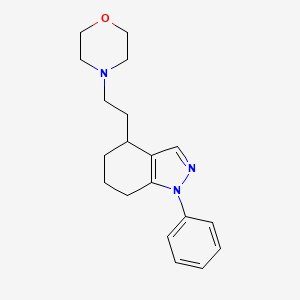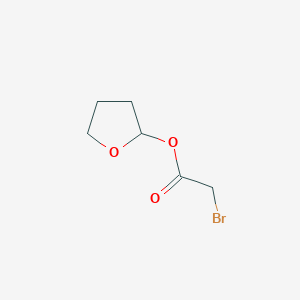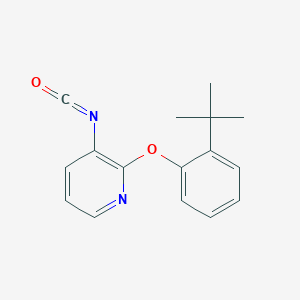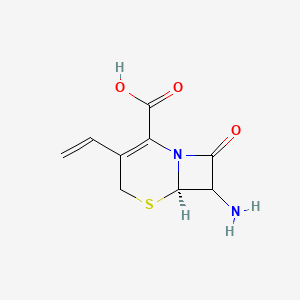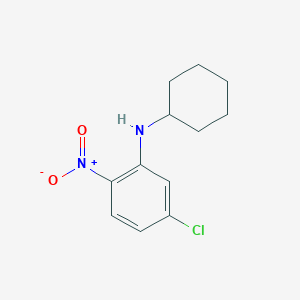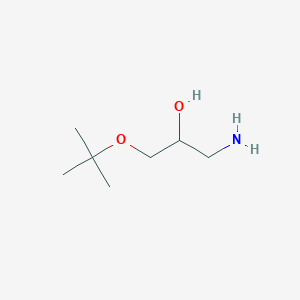
1-Amino-3-(tert-butoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(tert-butoxy)propan-2-ol is an organic compound with the molecular formula C7H17NO2. It is a versatile molecule used in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(tert-butoxy)propan-2-ol can be synthesized through several methods. . The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(tert-butoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic conditions, along with suitable nucleophiles, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include carbonyl compounds, secondary and tertiary amines, and various substituted derivatives .
Scientific Research Applications
1-Amino-3-(tert-butoxy)propan-2-ol finds applications in multiple fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-(tert-butoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
2-Amino-3-tert-butoxy-propan-1-ol: Similar structure but different positioning of functional groups.
1-Butoxy-2-propanol: Lacks the amino group, resulting in different chemical properties and applications.
1-tert-Butoxypropan-2-ol: Similar but without the amino group, affecting its reactivity and use.
Uniqueness: 1-Amino-3-(tert-butoxy)propan-2-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
ZKHHFKLWZNETDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

